2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol
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Overview
Description
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol typically involves the reaction of 4-bromo-5-methyl-1,2-oxazole with phenol in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Imidazole derivatives: Used in various therapeutic applications, such as antifungal and anticancer agents.
Uniqueness
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the oxazole ring makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
90288-57-6 |
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Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[(4-bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10BrNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3 |
InChI Key |
MENYNAYHHQPUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)COC2=CC=CC=C2O)Br |
Origin of Product |
United States |
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